5-bromo-2-iodo-N-naphthalen-2-ylbenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-bromo-2-iodo-N-naphthalen-2-ylbenzamide: is an organic compound that features both bromine and iodine substituents on a benzamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 5-bromo-2-iodo-N-naphthalen-2-ylbenzamide typically involves multi-step organic reactions. One common method includes the bromination and iodination of a benzamide precursor. The reaction conditions often require the use of specific solvents, catalysts, and temperature control to ensure the selective introduction of bromine and iodine atoms.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The compound can undergo nucleophilic substitution reactions due to the presence of halogen atoms.
Oxidation and Reduction: It can participate in oxidation and reduction reactions, altering the oxidation state of the bromine and iodine atoms.
Coupling Reactions: The compound can be used in palladium-catalyzed cross-coupling reactions, such as Suzuki or Heck reactions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide.
Oxidation: Reagents such as hydrogen peroxide or potassium permanganate.
Reduction: Reagents like lithium aluminum hydride or sodium borohydride.
Coupling Reactions: Palladium catalysts and appropriate ligands.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, coupling reactions can yield various substituted aromatic compounds.
Scientific Research Applications
Chemistry: The compound is used as a building block in organic synthesis, particularly in the development of new materials and complex molecules.
Biology and Medicine: Research has explored its potential as a pharmacophore in drug design, particularly for its ability to interact with biological targets due to its unique structure.
Industry: In the industrial sector, it may be used in the synthesis of advanced materials, including polymers and electronic components.
Mechanism of Action
The mechanism by which 5-bromo-2-iodo-N-naphthalen-2-ylbenzamide exerts its effects is largely dependent on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, altering their activity. The molecular targets and pathways involved would vary based on the specific biological context.
Comparison with Similar Compounds
- 5-bromo-2-iodoaniline
- 5-bromo-2-iodopyrimidine
Properties
IUPAC Name |
5-bromo-2-iodo-N-naphthalen-2-ylbenzamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H11BrINO/c18-13-6-8-16(19)15(10-13)17(21)20-14-7-5-11-3-1-2-4-12(11)9-14/h1-10H,(H,20,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRNWLSGWAKPIRZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)NC(=O)C3=C(C=CC(=C3)Br)I |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H11BrINO |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
452.1 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.